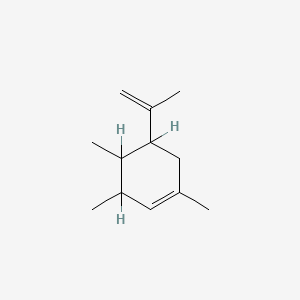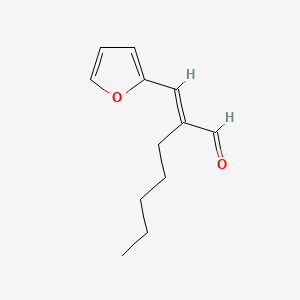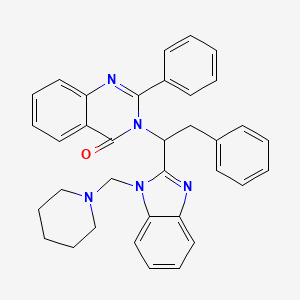
Einecs 274-148-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Calcium sulfonate is widely used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium sulfonate is typically synthesized through the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions often involve the use of sulfur trioxide or oleum as sulfonating agents. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, calcium sulfonate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of alkylbenzenes in the presence of a catalyst, followed by neutralization with calcium hydroxide. The product is then purified and concentrated to achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Calcium sulfonate can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted sulfonates.
Wissenschaftliche Forschungsanwendungen
Calcium sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used as a lubricant additive, corrosion inhibitor, and detergent in various industrial processes.
Wirkmechanismus
The mechanism of action of calcium sulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular signaling pathways by interacting with specific receptors and enzymes. In industrial applications, it acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Barium sulfonate
- Magnesium sulfonate
- Sodium sulfonate
Comparison
Calcium sulfonate is unique due to its high thermal stability and excellent lubricating properties. Compared to barium sulfonate, it is less toxic and more environmentally friendly. Magnesium sulfonate has similar properties but is less effective as a lubricant additive. Sodium sulfonate is more soluble in water but has lower thermal stability compared to calcium sulfonate .
Eigenschaften
CAS-Nummer |
69847-36-5 |
|---|---|
Molekularformel |
C18H12MnN2O6S |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
hydron;manganese(2+);4-[(4-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Mn/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI-Schlüssel |
YNTQMNBONRIZCJ-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



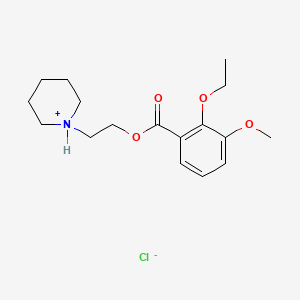
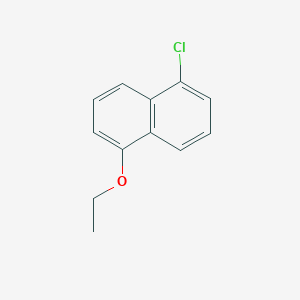
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)


![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
